7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is a complex organic compound belonging to the quinoline alkaloid family. This compound is characterized by its unique furoquinoline structure, which is a fusion of a furan ring with a quinoline backbone. It is known for its potential biological activities and has been a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one typically involves multi-step organic reactions. One common method includes the reaction of 3-coumarinoyl methyl pyridinium bromide salts with 2-acetyl-furo[2,3-b]quinoline in the presence of sodium acetate under refluxing acetic acid conditions . This method allows for the formation of the desired furoquinoline structure through a series of condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and hydroxy groups on the furoquinoline structure can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized furoquinoline compounds.
Scientific Research Applications
Chemistry: It serves as a synthetic intermediate for the preparation of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It can be used in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A synthetic intermediate used in the synthesis of alkaloids.
7-Methoxy-6-methylfuro[2,3-b]quinoline: Another quinoline alkaloid with potential biological activities.
Uniqueness
7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one is unique due to its specific functional groups and the resulting biological activities. Its combination of hydroxy, methoxy, and methyl groups on the furoquinoline structure distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different therapeutic potentials.
Properties
CAS No. |
5876-28-8 |
---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C13H11NO4/c1-14-10-7(3-4-9(15)12(10)17-2)11(16)8-5-6-18-13(8)14/h3-6,15H,1-2H3 |
InChI Key |
GMBAFOWISMOROU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.